molecular formula C9H16O3 B138723 Ethyl 2-acetyl-3-methylbutanoate CAS No. 152548-74-8

Ethyl 2-acetyl-3-methylbutanoate

Cat. No.: B138723
CAS No.: 152548-74-8
M. Wt: 172.22 g/mol
InChI Key: DMIFFKCVURTPTG-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-3-methylbutanoate (CAS 1522-46-9) is a branched-chain ester with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . It is characterized by an acetyl group at position 2 and a methyl group at position 3 on the butanoate backbone. This compound is a key intermediate in pharmaceutical synthesis, particularly for ketone-containing active ingredients, due to its electrophilic β-keto ester moiety . Its physical properties include a boiling point of 82–85°C (at 12 mmHg), density of 0.962 g/cm³, and refractive index of 1.425 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-acetyl-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O3/c1-5-12-9(11)8(6(2)3)7(4)10/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIFFKCVURTPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870882
Record name Butanoic acid, 2-acetyl-3-methyl-, ethyl ester
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1522-46-9
Record name Butanoic acid, 2-acetyl-3-methyl-, ethyl ester
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Record name Butanoic acid, 2-acetyl-3-methyl-, ethyl ester
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Record name Ethyl 2-acetyl-3-methylbutanoate
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Record name Butanoic acid, 2-acetyl-3-methyl-, ethyl ester
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Record name Butanoic acid, 2-acetyl-3-methyl-, ethyl ester
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Record name Ethyl 2-acetyl-3-methylbutyrate
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Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table highlights structural differences, physicochemical properties, and applications of ethyl 2-acetyl-3-methylbutanoate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Research Findings
This compound 1522-46-9 C₉H₁₆O₃ 172.22 Acetyl (C=O) at C2, methyl at C3 Pharmaceutical intermediate for ketone-based APIs . Commercially available from suppliers like CymitQuimica and Indagoo .
Ethyl 2-hydroxy-3-methylbutanoate 129025-85-0 C₇H₁₄O₃ 146.18 Hydroxyl (-OH) at C2, methyl at C3 Studied in wine; R-enantiomer dominant (94:6 ratio). Concentrations (≤51 mg/L) below sensory thresholds, no significant aroma contribution .
Ethyl 3-hydroxy-3-methylbutanoate 18267-36-2 C₇H₁₂O₃ 146.18 Hydroxyl (-OH) at C3, methyl at C3 Thermodynamic data available (e.g., evaporation enthalpy, water solubility). Used in process chemistry .
Ethyl 2-methyl-3-oxobutanoate 609-14-3 C₇H₁₂O₃ 144.17 Methyl at C2, oxo (C=O) at C3 Precursor for heterocyclic syntheses (e.g., imidazoles). Reactivity driven by α-methyl ketone .
Ethyl 2-isobutylacetoacetate 1522-34-5 C₁₀H₁₈O₃ 186.25 Acetyl at C2, isobutyl at C4 Bulkier structure due to isobutyl group; used in fine chemical synthesis .
Ethyl 2-bromo-3,3-dimethylbutanoate 1597397-20-0 C₈H₁₅BrO₂ 223.11 Bromo at C2, dimethyl at C3 Reactive in substitution reactions (e.g., palladium-catalyzed cross-couplings) .
Ethyl 3-methyl-2-phenoxybutanoate N/A C₁₃H₁₈O₃ 222.28 Phenoxy (-OPh) at C2, methyl at C3 Synthesized via nucleophilic substitution; used in ligand-assisted C–H activation reactions .

Physicochemical Property Trends

  • Boiling Points: this compound (82–85°C at 12 mmHg) has a lower boiling point than ethyl 2-isobutylacetoacetate due to reduced molecular weight and branching .
  • Density and Refractive Index : Density (~0.96 g/cm³) and refractive index (~1.425) are consistent across acetylated esters but vary in brominated or hydroxylated analogues due to differences in polarizability .

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis: this compound’s β-keto ester structure is critical in synthesizing anti-inflammatory and antiviral agents. Its commercial availability (purity ≥98%) ensures scalability .
  • Sensory Studies: Ethyl 2-hydroxy-3-methylbutanoate’s low sensory impact in wine (detection threshold: 4 µg/L in water) underscores the importance of substituent positioning in aroma modulation .
  • Catalytic Applications: Brominated and phenoxy-substituted derivatives are pivotal in transition-metal-catalyzed reactions, highlighting the role of functional groups in modern synthetic chemistry .

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